molecular formula C17H21BrFNO5 B12978312 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12978312
M. Wt: 418.3 g/mol
InChI Key: RQZZYDXUYBERST-AAEUAGOBSA-N
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Description

1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the tert-butyl and methyl groups: These groups can be introduced via alkylation reactions.

    Attachment of the 5-bromo-2-fluorophenoxy group: This step might involve nucleophilic substitution reactions using a suitable phenol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes or as a potential drug candidate.

    Medicine: As a potential therapeutic agent, particularly in the treatment of diseases where pyrrolidine derivatives have shown efficacy.

    Industry: As a precursor for the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-chloro-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate
  • 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-chlorophenoxy)pyrrolidine-1,2-dicarboxylate

Comparison

Compared to similar compounds, 1-(tert-Butyl) 2-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate might exhibit unique properties due to the presence of the bromine and fluorine atoms, which can influence its reactivity and biological activity. These differences can be crucial in determining its suitability for specific applications.

Properties

Molecular Formula

C17H21BrFNO5

Molecular Weight

418.3 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-(5-bromo-2-fluorophenoxy)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H21BrFNO5/c1-17(2,3)25-16(22)20-9-11(8-13(20)15(21)23-4)24-14-7-10(18)5-6-12(14)19/h5-7,11,13H,8-9H2,1-4H3/t11-,13-/m0/s1

InChI Key

RQZZYDXUYBERST-AAEUAGOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=C(C=CC(=C2)Br)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=C(C=CC(=C2)Br)F

Origin of Product

United States

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